

An In-depth Technical Guide to Fmoc-Dap(ivDde)-OH

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Compound of Interest

Compound Name: Fmoc-Dap(ivDde)-OH

CAS No.: 607366-20-1

Cat. No.: B613435

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-Dap(ivDde)-OH is a pivotal building block in modern peptide chemistry, offering a sophisticated level of control in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the experimental protocols essential for its effective use.

Core Concepts: Structure and Functionality

Fmoc-Dap(ivDde)-OH, systematically named N-alpha-Fmoc-N-beta-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, is a derivative of L-2,3-diaminopropionic acid (Dap).[1][2] It is characterized by two key protecting groups that enable orthogonal synthesis strategies:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the alpha-amino group, this base-labile protecting group is stable to acidic conditions.[3][4] Its removal is typically achieved using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4]

- ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: This protecting group is bound to the beta-amino group of the Dap side chain. The ivDde group is resistant to the basic conditions used for Fmoc removal and the acidic conditions often used for resin cleavage.[5] It can be selectively cleaved using a dilute solution of hydrazine.[5][6][7] The steric hindrance of the ivDde group enhances its stability compared to the related Dde group, reducing the risk of premature deprotection or migration during prolonged synthesis.[5]

This dual-protection scheme allows for the sequential and specific deprotection of the alpha-amino and side-chain amino groups, facilitating site-specific modifications such as branching, cyclization, or the attachment of labels and payloads.

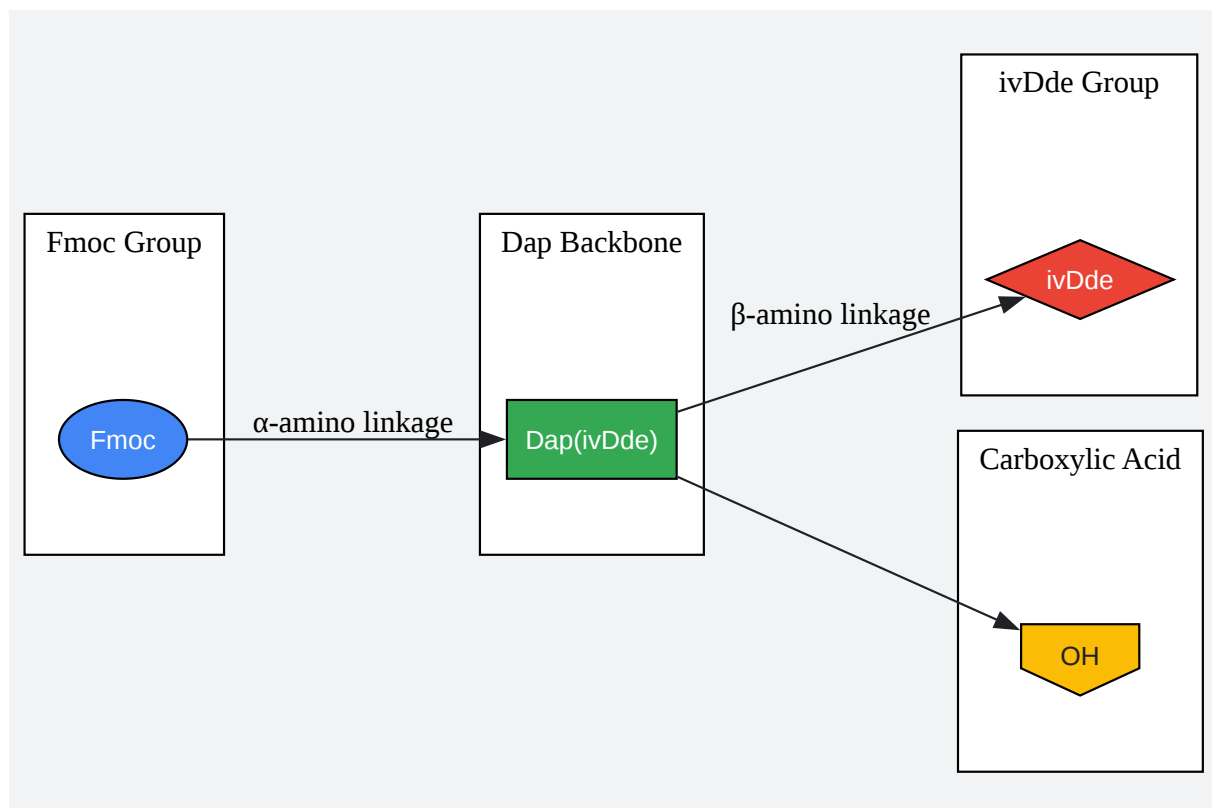
Physicochemical Properties

A summary of the key quantitative data for **Fmoc-Dap(ivDde)-OH** is presented in the table below for easy reference.

Property	Value
CAS Number	607366-20-1
Molecular Formula	C31H36N2O6
Molecular Weight	532.64 g/mol
Synonyms	N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH, Fmoc-Dapa(ivDde)-OH, Fmoc-L-Dap(ivDde)-OH

[Sources:[1][2][8][9]]

Chemical Structure



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Caption: A simplified diagram illustrating the core components of the **Fmoc-Dap(ivDde)-OH** molecule.

Experimental Protocols

The successful application of **Fmoc-Dap(ivDde)-OH** in peptide synthesis hinges on the precise execution of deprotection steps. The following protocols outline the standard methodologies for the selective removal of the Fmoc and ivDde protecting groups.

Table of Deprotection Reagents and Conditions

Protecting Group	Deprotection Reagent	Typical Conditions
Fmoc	20% Piperidine in DMF	2 x 5-10 minutes at room temperature
ivDde	2% Hydrazine in DMF	3 x 3-15 minutes at room temperature

[Sources:[5][6][7][10][11]]

Detailed Methodology for Fmoc Group Removal

This protocol is standard for solid-phase peptide synthesis (SPPS) on a resin support.

- Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
- Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10][11]
- Agitation: Gently agitate the mixture at room temperature for 2 to 5 minutes.[10]
- Filtration: Drain the piperidine solution from the resin.
- Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5 to 7 minutes at room temperature.[10][11]
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the fluorenyl byproduct. The resin is now ready for the next amino acid coupling step.

Detailed Methodology for ivDde Group Removal

This procedure allows for the deprotection of the Dap side chain while the peptide remains attached to the resin and other protecting groups (like the N-terminal Fmoc, if desired) are intact.

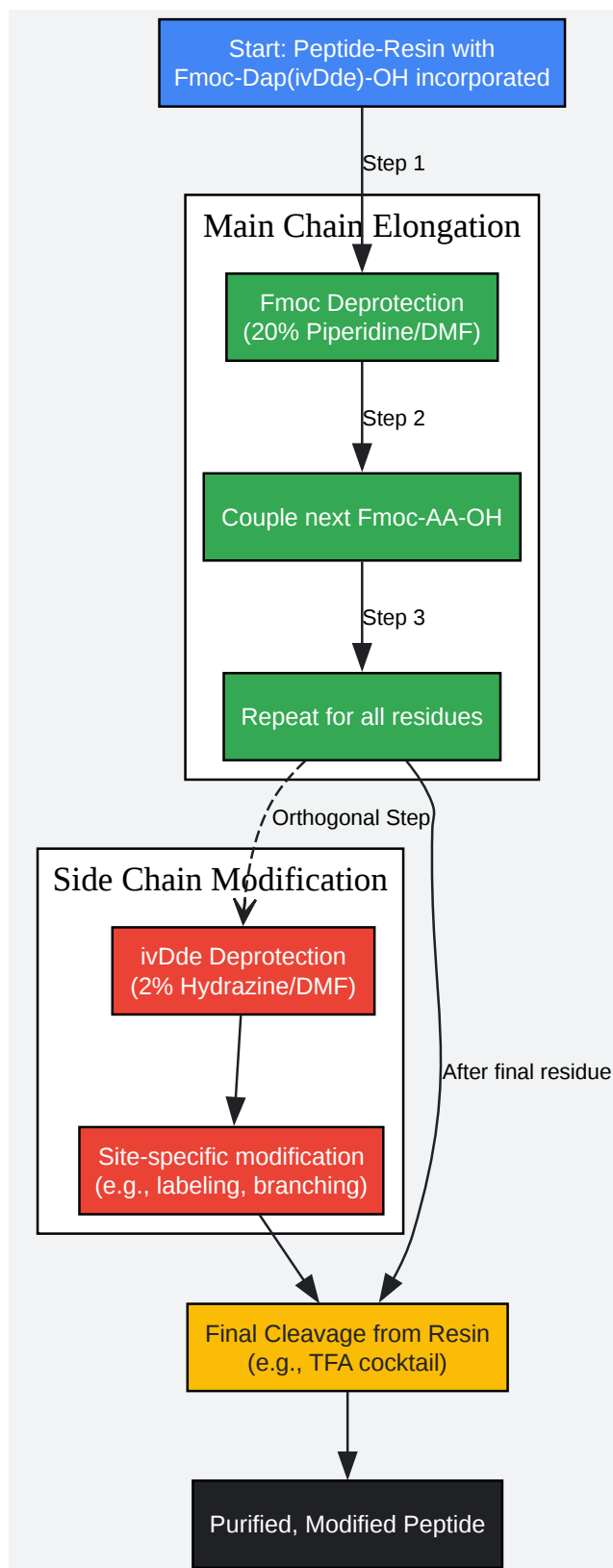
- Resin Preparation: Ensure the peptide-resin is well-swelled in DMF.

- **Hydrazine Treatment:** Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin (approximately 25 mL per gram of resin).[6][7]
- **Reaction Time:** Allow the mixture to stand at room temperature with gentle agitation for 3 minutes.[6]
- **Repetition:** Drain the hydrazine solution and repeat the treatment two more times with fresh reagent to ensure complete removal of the ivDde group.[6][7]
- **Thorough Washing:** After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleaved protecting group and any residual hydrazine. The exposed beta-amino group on the Dap side chain is now available for modification.

Note on Monitoring ivDde Removal: The cleavage of the ivDde group can be monitored spectrophotometrically by detecting the formation of an indazole byproduct, which absorbs UV light around 290 nm.[5]

Orthogonal Deprotection Workflow

The key advantage of **Fmoc-Dap(ivDde)-OH** is the ability to perform orthogonal deprotection, as illustrated in the following workflow. This allows for selective chemical modifications at different points in the peptide sequence.



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Caption: Workflow for orthogonal deprotection and modification using **Fmoc-Dap(ivDde)-OH** in SPPS.

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